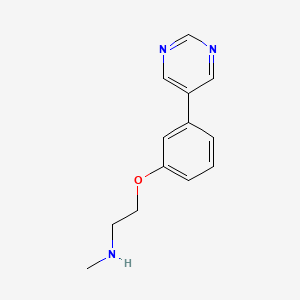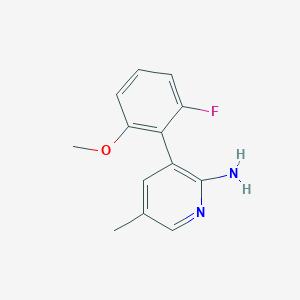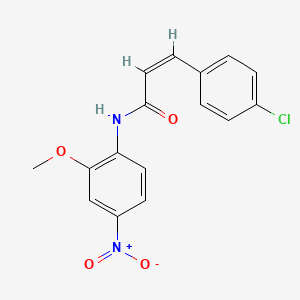![molecular formula C18H20N2O6 B3911918 6-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}hexanoic acid](/img/structure/B3911918.png)
6-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}hexanoic acid
Overview
Description
6-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}hexanoic acid, also known as FAHA, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. FAHA is a derivative of the natural amino acid, lysine, and has been shown to exhibit promising anti-inflammatory, antioxidant, and anti-cancer properties. In
Mechanism of Action
The mechanism of action of 6-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}hexanoic acid is not fully understood. However, it is believed that 6-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}hexanoic acid exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines. 6-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}hexanoic acid has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
6-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}hexanoic acid has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 6-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}hexanoic acid has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. Additionally, 6-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}hexanoic acid has been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}hexanoic acid in lab experiments is its low toxicity and high bioavailability. 6-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}hexanoic acid is also relatively easy to synthesize, making it an attractive candidate for further research. However, one of the limitations of using 6-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}hexanoic acid in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo.
Future Directions
There are several future directions for the research of 6-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}hexanoic acid. One area of interest is the potential use of 6-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}hexanoic acid in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of 6-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}hexanoic acid-based drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of 6-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}hexanoic acid and its potential applications in other disease states.
Conclusion
In conclusion, 6-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}hexanoic acid is a promising small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. Its anti-inflammatory, antioxidant, and anti-cancer properties make it an attractive candidate for further research. The synthesis of 6-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}hexanoic acid is a complex process, but its low toxicity and high bioavailability make it an attractive candidate for lab experiments. Future research on 6-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}hexanoic acid is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Scientific Research Applications
6-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}hexanoic acid has been extensively studied for its potential therapeutic applications. Its anti-inflammatory properties have been shown to be effective in treating a range of inflammatory conditions, including arthritis, asthma, and inflammatory bowel disease. 6-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}hexanoic acid has also been shown to exhibit potent antioxidant activity, which makes it a promising candidate for the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, 6-{[2-(2-furoylamino)-3-(2-furyl)acryloyl]amino}hexanoic acid has been shown to have anti-cancer properties, making it a potential candidate for cancer therapy.
properties
IUPAC Name |
6-[[(E)-2-(furan-2-carbonylamino)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c21-16(22)8-2-1-3-9-19-17(23)14(12-13-6-4-10-25-13)20-18(24)15-7-5-11-26-15/h4-7,10-12H,1-3,8-9H2,(H,19,23)(H,20,24)(H,21,22)/b14-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYKBXXQBEUWPKK-WYMLVPIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C(=O)NCCCCCC(=O)O)NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(\C(=O)NCCCCCC(=O)O)/NC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47203801 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-{2-[(Furan-2-carbonyl)-amino]-3-furan-2-yl-acryloylamino}-hexanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B3911841.png)
![6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-2-(3,4,5-trimethoxybenzylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B3911845.png)

![N-{2-[(5-fluoro-2-methylphenyl)amino]-1-methyl-2-oxoethyl}-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B3911865.png)
![1-[benzyl(methyl)amino]-3-[2-methoxy-5-({methyl[2-(1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3911867.png)
![N'-{[2-(3-methylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B3911874.png)
![2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B3911886.png)

![ethyl N-[(3-{[(1H-indol-2-ylcarbonyl)amino]methyl}-1-piperidinyl)carbonyl]-beta-alaninate](/img/structure/B3911907.png)
![3-methyl-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3911914.png)
![ethyl 2-(3-hydroxybenzylidene)-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3911919.png)
![6-acetyl-2-(1,3-benzodioxol-5-ylmethylene)-5-(2,4-dimethoxyphenyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B3911927.png)
![1-ethyl-5-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B3911930.png)
